(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride
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Description
“(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is also known as [2-(benzyloxy)phenyl]methanamine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in various studies . For instance, one study reported the synthesis of (2-(benzyloxy)phenyl)methanamine derivatives as potent inhibitors of CARM1 . The study conducted chemical modifications on a compound, resulting in a series of (2-(benzyloxy)phenyl)methanamine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule, along with a chloride ion.Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.74 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Future Directions
Properties
IUPAC Name |
(3-methoxy-2-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12;/h2-9H,10-11,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRFQRWGFHZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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